4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole

Hydrogen-bond acceptor Lipophilicity Physicochemical property

Medicinal chemistry teams often face high procurement complexity when sourcing N1-diversified pyrazole libraries. This single building block solves that by providing a universal, cleavable methoxymethyl-protected intermediate that eliminates the need to procure multiple N-alkyl analogs. - XLogP of -0.2 ensures Rule-of-3 compliance for fragment-based screening. - Acid-labile MOM group enables divergent N1 diversification after elaboration. - 4-Br handle supports universal cross-coupling for rapid SAR exploration.

Molecular Formula C9H11BrN2O3
Molecular Weight 275.10 g/mol
Cat. No. B13250832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole
Molecular FormulaC9H11BrN2O3
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESCOCN1C(=C(C=N1)Br)C23COCC2O3
InChIInChI=1S/C9H11BrN2O3/c1-13-5-12-8(6(10)2-11-12)9-4-14-3-7(9)15-9/h2,7H,3-5H2,1H3
InChIKeyZVIKLXSGTFJXBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole


4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole (CAS 2059994-55-5) is a 1,4,5-trisubstituted pyrazole building block featuring a unique 3,6-dioxabicyclo[3.1.0]hexane spiro-fused moiety at the 5-position, a bromine atom at the 4-position, and a methoxymethyl (-CH₂OCH₃) protecting group at the N1-position. Its molecular formula is C₉H₁₁BrN₂O₃ with a molecular weight of 275.10 g/mol [1]. The compound belongs to the broader class of bicyclo-pyrazole derivatives that have been patented as inhibitors of disregulated protein kinases, including IGF-1R and other tyrosine kinases [2]. The 3,6-dioxabicyclo[3.1.0]hexane ring introduces two undefined stereocenters and a topological polar surface area (TPSA) of 48.8 Ų, which together with the methoxymethyl substituent govern its physicochemical profile distinct from simpler N-alkyl analogs .

Scaffold Bicyclo-pyrazole core with recognized kinase-targeted pharmacophoric features; 4-Br handle enables cross-coupling elaboration.
Profile Reported low lipophilicity (XLogP -0.2) supports fragment-based library design and may reduce non-specific binding risk.
Handle Methoxymethyl (MOM) protecting group at N1; cleavable under mild acidic conditions for divergent N1 functionalization.

Why Generic N-Alkyl Pyrazoles Cannot Replace This Building Block


Substituting this building block with a simple N-methyl, N-ethyl, or even N-isopropyl analog fundamentally alters three critical molecular properties governing reactivity and downstream biological performance. First, the methoxymethyl group at N1 introduces an additional hydrogen-bond acceptor (the ether oxygen) that is absent in alkyl-only congeners, raising the total H-bond acceptor count to 4 versus 3 for the N-ethyl analog 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole (CAS 473731-68-9) . Second, the computed partition coefficient (XLogP3-AA) of -0.2 for the target compound is substantially more hydrophilic than typical N-alkyl bicyclo-pyrazoles, which exhibit XLogP values in the +0.8 to +1.5 range based on fragment-based calculation, directly impacting solubility and membrane permeability profiles [1]. Third, the methoxymethyl group serves as a latent site for deprotection to the N-H pyrazole, enabling a divergent synthetic strategy that is not accessible from N-methyl or N-ethyl intermediates, which are generally not cleavable under mild conditions [2]. These three orthogonal points of differentiation – H-bond capacity, lipophilicity, and synthetic handle orthogonality – mean that a simple N-alkyl substitution changes the compound's reactivity, pharmacokinetic prediction, and synthetic utility in ways that cannot be corrected by downstream formulation or stoichiometric adjustment.

H‑Bond Acceptor Mismatch
The methoxymethyl ether oxygen adds an H‑bond acceptor (4 total) absent in N‑alkyl analogs (3). This shift may alter solubility and target‑interaction predictions, limiting direct replacement.
Lipophilicity Shift
Computed XLogP difference of ~0.7–1.5 log units vs. N‑methyl or N‑ethyl analogs indicates substantially lower predicted membrane permeability; formulation cannot fully compensate for this baseline property.
Synthetic Strategy Constraint
N‑alkyl groups are not cleavable under standard conditions, preventing N1‑deprotection and subsequent diversification. The MOM‑protected building block uniquely supports divergent library synthesis.

Quantitative Differentiation vs. Closest Analogs


Hydrogen-Bond Acceptor Count Differentiation

The target compound possesses 4 hydrogen-bond acceptor (HBA) sites due to the methoxymethyl ether oxygen in addition to the pyrazole N2, dioxabicyclo oxygens, and bromine. In contrast, the direct N-ethyl analog (CAS 473731-68-9) has only 3 HBA sites, as its N1 substituent is a simple ethyl group lacking an ether oxygen . This difference is relevant for target engagement predictions and solubility behavior in medicinal chemistry campaigns. The N-methyl analog (CAS 1353960-36-7) similarly has only 3 HBA sites .

HBA Count
Class-level inference
4 vs 3 HBA
Altered H‑bond capacity may influence solubility and protein‑ligand interaction potential.
Differentiation based on computed descriptors; no direct binding data.
Hydrogen-bond acceptor Lipophilicity Physicochemical property

Lipophilicity (XLogP) Differentiation

The computed XLogP3-AA of the target compound is -0.2, indicating slight hydrophilicity [1]. While exact XLogP values for the N-methyl and N-ethyl analogs are not publicly computed in PubChem, fragment-based analysis using the methoxymethyl group's contribution (ΔlogP ~ -0.7 relative to methyl) estimates that the N-methyl analog would have an XLogP of approximately +0.5 to +0.8, and the N-ethyl analog approximately +1.0 to +1.3 [2]. This ~0.7–1.5 log unit shift represents a 5- to 30-fold difference in calculated octanol-water partition coefficient, meaning the target compound is predicted to be substantially more water-soluble and less membrane-permeable than its N-alkyl counterparts.

Lipophilicity (XLogP)
Cross‑study comparable
Δ ≈ -0.7 to -1.5 log units
Predicted 5‑ to 30‑fold lower lipophilicity relative to N‑alkyl analogs, shifting ADME property estimation.
Target value PubChem‑computed; comparator values estimated via fragment‑based method.
Lipophilicity XLogP ADME prediction

Topological Polar Surface Area Differentiation

The target compound has a computed TPSA of 48.8 Ų [1]. The N-ethyl analog (CAS 473731-68-9), with molecular formula C9H11BrN2O2, has one fewer oxygen atom; its computed TPSA is approximately 38.8 Ų (estimated by subtraction of the ether oxygen contribution ~10 Ų) [2]. This ~10 Ų increase represents a ~26% larger polar surface area for the target compound. In drug discovery, a TPSA below 60 Ų generally correlates with good oral absorption, while TPSA above 140 Ų predicts poor absorption; both compounds fall within the favorable range, but the 10 Ų difference may influence blood-brain barrier penetration predictions, where even small TPSA changes within the 0–90 Ų window can modulate CNS exposure.

TPSA Difference
Cross‑study comparable
+10.0 Ų (48.8 vs ~38.8)
Increased polar surface area may modulate passive membrane permeation and CNS‑exposure predictions.
Comparator TPSA estimated; both compounds remain within favorable absorption range.
Topological polar surface area Membrane permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 3 rotatable bonds, specifically the methoxymethyl group (C-N and C-O bonds plus the O-CH3 bond) [1]. The N-methyl analog (CAS 1353960-36-7) has only 1 rotatable bond (the N-CH3 bond), while the N-ethyl analog has 2. This difference in rotatable bond count impacts conformational entropy upon binding: each frozen rotatable bond incurs an entropic penalty estimated at 0.5–1.5 kcal/mol [2]. The methoxymethyl group thus provides both greater conformational sampling in solution (potentially beneficial for induced-fit binding) and a larger entropic penalty upon rigidification, which must be factored into structure-based design decisions.

Rotatable Bonds
Class-level inference
3 vs 1 (N‑Me) / 2 (N‑Et)
Extra rotatable bond may affect conformational entropy and oral bioavailability probability.
Entropic penalty estimated at 0.5–1.5 kcal/mol per frozen rotor; Veber rule context.
Rotatable bonds Conformational entropy Ligand efficiency

Synthetic Handle Orthogonality via N1-Deprotection

The methoxymethyl (MOM) group is a well-established protecting group for pyrazole NH that can be cleaved under acidic conditions (e.g., HCl in dioxane, TFA) to yield the free N-H pyrazole [1]. This is not possible with N-methyl or N-ethyl analogs, where the N-alkyl group is essentially permanent under standard synthetic conditions. The N-H pyrazole generated after MOM deprotection can then be functionalized with a different electrophile (alkylation, arylation, acylation), enabling a divergent library synthesis strategy from a single building block [2]. In contrast, the N-methyl analog (CAS 2060030-70-6) is a synthetic dead-end with respect to N1 diversification.

Synthetic Handle
Supporting evidence
Deprotectable (MOM) vs. non‑cleavable (N‑alkyl)
Enables divergent N1‑functionalization strategy; N‑alkyl analogs are terminal building blocks.
MOM group cleaved under acidic conditions (e.g., HCl/dioxane, TFA).
Protecting group strategy Divergent synthesis N-H pyrazole

Patent-Class Kinase Inhibitor Scaffold Recognition

The bicyclo-pyrazole scaffold, of which this compound is a representative building block, is explicitly claimed in US Patent 7,485,661 as a core structure for kinase inhibitors, particularly targeting IGF-1R tyrosine kinase [1]. The patent describes a series of bicyclo-pyrazoles of formula (I) where the bicyclic moiety fused or spiro-attached to the pyrazole ring is critical for kinase selectivity. While the patent does not directly compare this exact compound against analogs, it establishes that the 3,6-dioxabicyclo[3.1.0]hexane ring system is a recognized pharmacophoric element for kinase inhibition, distinguishing this compound class from simple monocyclic pyrazoles [2]. The 4-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to elaborate the scaffold into diverse kinase inhibitor candidates.

Patent Scaffold
Class-level inference
Bicyclo‑pyrazole core claimed in kinase inhibitor patent; monocyclic not equivalently recognized.
Patent‑class scaffold recognition supports IP‑relevant library design for kinase targets.
Patent US 7,485,661 directed to IGF‑1R inhibition; building block evaluation context.
Kinase inhibition IGF-1R Bicyclo-pyrazole

High-Value Application Scenarios


Kinase-Focused Fragment Library Design

Medicinal chemistry teams constructing fragment libraries for kinase targets should prioritize this building block over N-methyl or N-ethyl analogs because its XLogP of -0.2 places it in the highly desirable low-lipophilicity fragment space (Rule of 3 compliant), while its 3,6-dioxabicyclo[3.1.0]hexane scaffold is explicitly encompassed by kinase inhibitor patent claims (US 7,485,661). The 4-bromo substituent provides a universal cross-coupling handle for fragment elaboration [1]. The combination of low lipophilicity (reducing non-specific binding risk) and patent-recognized scaffold (supporting IP generation) cannot be achieved with simpler N-alkyl analogs, which have higher predicted logP values and lack the same level of patent-class recognition [2].

Divergent Library Synthesis via N1-Deprotection

For parallel synthesis or DNA-encoded library (DEL) production, the methoxymethyl group's cleavability under acidic conditions (e.g., TFA/DCM or HCl/dioxane) allows generation of the free N-H pyrazole intermediate, which can then be diversified by alkylation, arylation, sulfonylation, or acylation [1]. This single building block can thus yield dozens of N1-diversified analogs without the need to procure separate N-methyl, N-ethyl, N-isopropyl, etc. starting materials, reducing procurement complexity and cost. The N-methyl analog (CAS 2060030-70-6) and N-ethyl analog (CAS 473731-68-9) are terminal in this regard—they cannot be deprotected and therefore each requires a separate procurement [2].

Structure-Based Design Requiring Fine-Tuned H-Bond Networks

The additional hydrogen-bond acceptor contributed by the methoxymethyl ether oxygen (4 total HBA vs. 3 for N-ethyl analog) provides an extra anchoring point for water-mediated or direct protein-ligand hydrogen bonds in kinase ATP-binding sites. Crystallographic studies on related bicyclo-pyrazole kinase inhibitors have shown that the dioxabicyclo ring oxygens engage the hinge region of kinases, and the N1 substituent frequently extends toward the solvent channel or ribose pocket [1]. The methoxymethyl group's ether oxygen can serve as an additional H-bond acceptor in the solvent-exposed region, potentially improving binding kinetics (k_on/k_off rates) without increasing molecular weight beyond 275 Da. Computational docking or Free Energy Perturbation (FEP) studies comparing this compound with its N-methyl and N-ethyl analogs are warranted to quantify this advantage prospectively [2].

Agrochemical or Material Science Cross-Coupling Applications

Beyond pharmaceutical applications, the 4-bromo substituent combined with the electron-rich dioxabicyclo ring system makes this building block suitable for materials chemistry applications such as the synthesis of conjugated polymers or metal-organic frameworks (MOFs) where bromine serves as a polymerization handle via Yamamoto or Suzuki polycondensation [1]. The methoxymethyl group provides solubility in common organic solvents (THF, DCM, DMF) superior to N-H pyrazoles, which can form strong intermolecular hydrogen bonds that reduce solubility and complicate polymerization reactions. The computed TPSA of 48.8 Ų and XLogP of -0.2 suggest good solubility in polar aprotic solvents commonly used in cross-coupling polymerization [2].

Application
Selection Property
Validation Focus
Fragment library design for kinase targets
Low lipophilicity profile; patent-recognized bicyclo-pyrazole scaffold
Rule‑of‑3 compliance; scaffold IP mapping review
Divergent library synthesis via N1‑deprotection
Cleavable MOM protecting group
Deprotection efficiency; scope of subsequent N1‑functionalization
Structure‑based design with fine‑tuned H‑bond networks
Additional H‑bond acceptor (ether oxygen) from methoxymethyl group
In silico docking / FEP studies; binding kinetics evaluation
Cross‑coupling / materials chemistry applications
4‑Br handle; MOM group enhances solubility in polar aprotic solvents
Polymerization coupling efficiency; solubility in reaction media
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